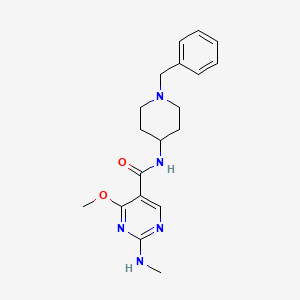
5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- is a complex organic compound with a molecular formula of C20H28ClN5O2 . This compound is known for its unique structure, which includes a pyrimidine ring, a piperidine ring, and various functional groups such as methoxy and methylamino groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide
- 2-Amino-N-(1-benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide
- 5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-2-(dimethylamino)-4-methoxy-
Uniqueness
Compared to similar compounds, 5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- stands out due to its specific functional groups and structural configuration, which confer unique chemical and biological properties. These differences make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
72412-04-5 |
|---|---|
Molecular Formula |
C19H25N5O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-methoxy-2-(methylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H25N5O2/c1-20-19-21-12-16(18(23-19)26-2)17(25)22-15-8-10-24(11-9-15)13-14-6-4-3-5-7-14/h3-7,12,15H,8-11,13H2,1-2H3,(H,22,25)(H,20,21,23) |
InChI Key |
AJDBNAMXYHPCQL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=N1)OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















